Pyrido[2,3-d]pyridazin-8(7H)-one, 5-(4-pyridinylmethyl)-
Overview
Description
Pyrido[2,3-d]pyridazin-8(7H)-one, 5-(4-pyridinylmethyl)- is a heterocyclic compound that belongs to the class of pyridazines. This compound is characterized by a fused bicyclic structure consisting of a pyridine ring and a pyridazinone ring. The presence of a pyridinylmethyl group at the 5-position of the pyridazinone ring adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[2,3-d]pyridazin-8(7H)-one, 5-(4-pyridinylmethyl)- can be achieved through various synthetic routes. One common method involves the condensation of pyridine derivatives with hydrazine derivatives, followed by cyclization to form the pyridazinone ring. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or acetic acid, and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process may include steps such as halogenation, nucleophilic substitution, and cyclization. Optimization of reaction conditions, such as temperature, pressure, and choice of catalysts, is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,3-d]pyridazin-8(7H)-one, 5-(4-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound with hydrogenated rings .
Scientific Research Applications
Pyrido[2,3-d]pyridazin-8(7H)-one, 5-(4-pyridinylmethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Pyrido[2,3-d]pyridazin-8(7H)-one, 5-(4-pyridinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pyrido[2,3-d]pyridazin-8(7H)-one, 5-(4-pyridinylmethyl)- include:
Pyridazine: A simpler heterocyclic compound with a six-membered ring containing two adjacent nitrogen atoms.
Pyrimidine: Another six-membered ring compound with nitrogen atoms at positions 1 and 3.
Pyrazine: A six-membered ring compound with nitrogen atoms at positions 1 and 4.
Uniqueness
The uniqueness of Pyrido[2,3-d]pyridazin-8(7H)-one, 5-(4-pyridinylmethyl)- lies in its fused bicyclic structure and the presence of the pyridinylmethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-(pyridin-4-ylmethyl)-7H-pyrido[2,3-d]pyridazin-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c18-13-12-10(2-1-5-15-12)11(16-17-13)8-9-3-6-14-7-4-9/h1-7H,8H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUKUJBYMNZFES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NN=C2CC3=CC=NC=C3)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445427 | |
Record name | 5-(pyridin-4-ylmethyl)-7H-pyrido[2,3-d]pyridazin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212143-00-5 | |
Record name | 5-(pyridin-4-ylmethyl)-7H-pyrido[2,3-d]pyridazin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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